Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate
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Overview
Description
Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromomethyl group attached to the dioxolane ring and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate typically involves the bromination of ethyl 2-(hydroxymethyl)-1,3-dioxolane-2-acetate. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols.
Scientific Research Applications
Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of antiviral and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is harnessed in various synthetic transformations to introduce functional groups into target molecules.
Comparison with Similar Compounds
Ethyl 2-(bromomethyl)acrylate: Similar in structure but with an acrylate moiety instead of a dioxolane ring.
Ethyl bromoacetate: Contains a bromoacetate group but lacks the dioxolane ring.
Bromoethane: A simpler compound with only a bromine atom attached to an ethyl group.
Uniqueness: Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate is unique due to the presence of both the dioxolane ring and the bromomethyl group. This combination imparts distinct reactivity and versatility in synthetic applications, making it a valuable compound in organic chemistry.
Properties
CAS No. |
94133-61-6 |
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Molecular Formula |
C8H13BrO4 |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
ethyl 2-[2-(bromomethyl)-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C8H13BrO4/c1-2-11-7(10)5-8(6-9)12-3-4-13-8/h2-6H2,1H3 |
InChI Key |
WDFFBKCRZJATND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(OCCO1)CBr |
Origin of Product |
United States |
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